3-Amino-3-(4-Fluorophenyl)Propanamide, also known by its IUPAC name, is a compound with the molecular formula and a molecular weight of 182.19 g/mol. This compound features a fluorinated phenyl group, which enhances its lipophilicity and potential interactions with biological targets. It is classified as an amide due to the presence of the amide functional group (-C(=O)N-) in its structure. The compound has garnered attention in various scientific fields, including medicinal chemistry and drug development.
3-Amino-3-(4-Fluorophenyl)Propanamide can be synthesized from commercially available starting materials, such as 4-fluorobenzaldehyde and appropriate amines. Its classification falls under the category of organic compounds, specifically within the amide family. The unique properties imparted by the fluorine atom make it distinct from other similar compounds, such as those with chlorine or bromine substituents.
The synthesis of 3-Amino-3-(4-Fluorophenyl)Propanamide typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate efficient reactions .
The structure of 3-Amino-3-(4-Fluorophenyl)Propanamide can be represented in various formats:
InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1
C1=CC(=CC=C1C(CC(=O)N)N)F
The compound exhibits a chiral center at the carbon atom adjacent to the amine group, contributing to its stereochemistry.
Property | Value |
---|---|
Molecular Formula | C9H11FN2O |
Molecular Weight | 182.19 g/mol |
IUPAC Name | (3R)-3-amino-3-(4-fluorophenyl)propanamide |
InChI Key | CJSZVUCCALYNSE-MRVPVSSYSA-N |
3-Amino-3-(4-Fluorophenyl)Propanamide can undergo various chemical reactions:
The specific conditions and reagents used in these reactions determine the major products formed. For instance, oxidation may yield oxides while reduction can produce simpler amines. Common reagents include halogenating agents for substitution reactions.
The mechanism of action for 3-Amino-3-(4-Fluorophenyl)Propanamide often involves its interaction with biological targets due to its unique structural features. The presence of the fluorine atom enhances its binding affinity in certain biological systems, potentially making it a candidate for therapeutic applications.
The compound is characterized by:
Key chemical properties include:
3-Amino-3-(4-Fluorophenyl)Propanamide has significant scientific uses, particularly in medicinal chemistry for drug design and development. Its unique properties make it a valuable compound in research focused on developing new pharmaceuticals targeting various diseases . The fluorinated phenyl group may enhance the pharmacokinetic properties of drug candidates derived from this compound.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3